molecular formula C17H13ClN2OS B2969541 3-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034546-25-1

3-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No. B2969541
CAS RN: 2034546-25-1
M. Wt: 328.81
InChI Key: YCBUSOLITXGFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

In a similar work, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using various spectral tools . Single crystals are sometimes developed for further analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve various catalysts and undergo dynamic kinetic resolution .


Physical And Chemical Properties Analysis

These compounds are often white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

Research on similar thiophene and pyridine derivatives focuses on synthesizing novel heterocyclic compounds, which are crucial in medicinal chemistry due to their potential pharmacological activities. For instance, the synthesis of new thieno[2,3-d]pyrimidine derivatives has been explored, demonstrating the versatility of thiophene derivatives in forming biologically active molecules (Abdelrazek, Mohamed, & Elsayed, 2008).

Antimicrobial Activity

Compounds structurally related to 3-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide have been synthesized and tested for antimicrobial activity. This includes studies on 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives, indicating the potential for discovering new antimicrobial agents through the modification of such structures (Naganagowda & Petsom, 2011).

Molecular Docking and In Vitro Screening

The synthesis and screening of novel pyridine and fused pyridine derivatives for their binding energies toward specific proteins illustrate the compound's potential in drug development and therapeutic applications. Such studies help identify compounds with promising biological activities, including antimicrobial and antioxidant properties (Flefel et al., 2018).

Cytotoxic Activity Against Cancer Cell Lines

Certain pyridine derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, showcasing the potential of these molecules in cancer research and treatment strategies. The structural modifications of these compounds can lead to significant cytotoxic activities, highlighting their importance in developing new anticancer drugs (Adhami et al., 2014).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds are often evaluated for their cytotoxicity on various cell lines. For example, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .

Future Directions

The future directions in the study of these compounds often involve the development of new drugs. For example, imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

properties

IUPAC Name

3-chloro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-14-4-1-3-13(10-14)17(21)20-11-12-6-7-19-15(9-12)16-5-2-8-22-16/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBUSOLITXGFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.